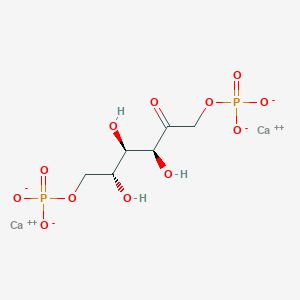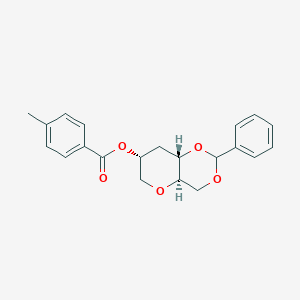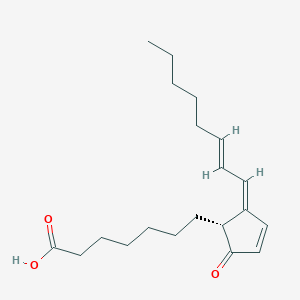
D-Fructosa-1,6-difosfato sal de calcio dicálcico
Descripción general
Descripción
D-Fructose-1,6-diphosphate dicalcium salt: is a crucial compound in the glycolytic pathway, playing an essential role in the regulation of glycolysis. It is a dicalcium salt of D-fructose-1,6-diphosphate, a key intermediate in the metabolic pathway that breaks down glucose to produce energy in the form of adenosine triphosphate (ATP) .
Aplicaciones Científicas De Investigación
Chemistry: D-Fructose-1,6-diphosphate dicalcium salt is used as a reagent in various biochemical assays to study enzyme kinetics and metabolic pathways .
Biology: It is essential for studying cellular metabolism and energy production. Researchers use it to investigate the regulation of glycolysis and its impact on cellular functions .
Medicine: D-Fructose-1,6-diphosphate dicalcium salt has potential therapeutic applications in treating ischemic conditions, as it can enhance ATP production and protect tissues from ischemic damage .
Industry: In the food industry, it is used as a food additive to enhance the nutritional value of products by boosting energy content .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Fructose-1,6-diphosphate dicalcium salt is typically synthesized by reacting fructose with phosphoric acid. The reaction involves dissolving fructose in water and then adding phosphoric acid under controlled temperature and pH conditions to form D-fructose-1,6-diphosphate. This intermediate is then reacted with calcium ions to form the dicalcium salt .
Industrial Production Methods: In industrial settings, the production of D-fructose-1,6-diphosphate dicalcium salt involves large-scale fermentation processes where fructose is phosphorylated using specific enzymes. The resulting D-fructose-1,6-diphosphate is then purified and reacted with calcium ions to produce the dicalcium salt .
Análisis De Reacciones Químicas
Types of Reactions: D-Fructose-1,6-diphosphate dicalcium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in oxidation-reduction reactions, particularly in the glycolytic pathway .
Common Reagents and Conditions:
Phosphorylation: Involves the addition of phosphate groups using phosphoric acid or ATP.
Dephosphorylation: Catalyzed by specific enzymes such as fructose-1,6-bisphosphatase.
Oxidation-Reduction: Involves enzymes like glyceraldehyde-3-phosphate dehydrogenase.
Major Products:
- Glyceraldehyde-3-phosphate
- Dihydroxyacetone phosphate
These products are further metabolized in the glycolytic pathway to produce ATP .
Mecanismo De Acción
D-Fructose-1,6-diphosphate dicalcium salt exerts its effects by regulating key enzymes in the glycolytic pathway. It binds to adenine nucleotides, which in turn regulate the activity of 6-phosphofructokinases (Pfks). These enzymes catalyze one of the rate-limiting steps of glycolysis, thereby controlling the flow of glucose through the pathway and ultimately influencing ATP production .
Comparación Con Compuestos Similares
- D-Fructose-1,6-bisphosphate trisodium salt
- D-Glucose-6-phosphate
- Dihydroxyacetone phosphate
Uniqueness: D-Fructose-1,6-diphosphate dicalcium salt is unique due to its dual role in both phosphorylation and dephosphorylation reactions within the glycolytic pathway. Its ability to regulate key enzymes like 6-phosphofructokinases makes it a critical compound for maintaining cellular energy balance .
Propiedades
IUPAC Name |
dicalcium;(2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl) phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.2Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSZTTCFYSGQHA-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Ca2O12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6055-82-9 | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fructose 1,6-bis(calcium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122152.png)













